Barbituric acid

説明

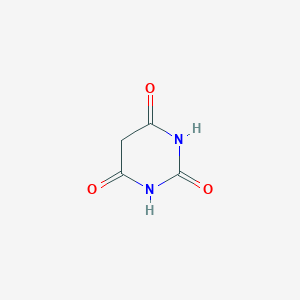

Structure

3D Structure

特性

IUPAC Name |

1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYOPLTXPVRDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4390-16-3 (mono-hydrochloride salt) | |

| Record name | Barbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020129 | |

| Record name | Barbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White powder; [Alfa Aesar MSDS], Solid | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barbituric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Barbituric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.9e-05 mg/mL at 37 °C | |

| Record name | Barbituric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67-52-7 | |

| Record name | Barbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARBITURIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ92Y2793G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Barbituric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248 °C | |

| Record name | Barbituric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Barbituric Acid: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Barbituric acid serves as the foundational chemical structure for a broad class of derivatives known as barbiturates, which have significant applications in medicine as central nervous system depressants. Although this compound itself does not possess pharmacological activity, its unique chemical properties make it a crucial precursor in the synthesis of various therapeutic agents and other industrial chemicals.[1][2][3] This technical guide provides an in-depth overview of the synthesis, chemical properties, and key applications of this compound.

Synthesis of this compound

The most common and established method for synthesizing this compound is through the condensation reaction of diethyl malonate with urea.[4][5] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which acts as a catalyst.

Key Synthesis Reaction

The overall reaction can be summarized as follows:

Caption: Synthesis of this compound via Condensation Reaction.

Properties of this compound

This compound is an odorless, white to light cream-colored crystalline powder. [1][3]Its properties are summarized in the tables below.

Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂O₃ | [6] |

| Molecular Weight | 128.09 g/mol | [2] |

| Melting Point | 248-252 °C (decomposes) | [2][7] |

| Water Solubility | 142 g/L (at 20 °C) | [7][8] |

| Appearance | White crystalline powder | [3][8] |

| Odor | Odorless | [1] |

Chemical Properties of this compound

| Property | Value | Reference |

| pKa | 4.01 (at 25 °C) | [1][8] |

| IUPAC Name | 1,3-Diazinane-2,4,6-trione | [1] |

| LogP | -1.47 | [2] |

| Stability | Stable under normal conditions, may decompose upon heating. | [8] |

Acidity and Tautomerism

A key chemical feature of this compound is its acidity. The alpha-carbon, situated between the two carbonyl groups, has a highly reactive hydrogen atom, making the compound quite acidic for a diketone. [1]This acidity is due to the aromatic stabilization of the resulting carbanion.

This compound exhibits keto-enol tautomerism. [9]In the gas phase, the tri-keto form is the most stable. [10]However, in the solid state and in aqueous solutions, there is a delicate balance, with the enol form gaining stability with increased solvation by water. [10][11]This tautomerism is crucial for the reactivity of the molecule, particularly in the synthesis of its derivatives. [12]

Keto-Enol Tautomerism Diagram

Caption: Keto-Enol Tautomerism of this compound.

Mechanism of Action of Barbiturate Derivatives

While this compound itself is not pharmacologically active, its 5,5-disubstituted derivatives are potent central nervous system depressants. [7]These derivatives, known as barbiturates, exert their effects primarily by modulating the activity of the gamma-aminobutyric acid type A (GABAa) receptor, which is an ionotropic receptor and a ligand-gated ion channel. [2] The binding of barbiturates to the GABAa receptor increases the duration of chloride ion channel opening, leading to an enhanced influx of chloride ions into the neuron. [2]This results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire and thus producing a depressant effect on neuronal transmission. [2]

Signaling Pathway Diagram

Caption: Mechanism of Action of Barbiturate Derivatives.

Applications

The primary application of this compound is as a chemical intermediate in the synthesis of a wide range of compounds.

-

Pharmaceuticals: It is the parent compound for over 2,500 synthesized barbiturate drugs, with about 50-55 being in clinical use for their sedative, hypnotic, anticonvulsant, and anesthetic properties. [1]* Vitamin Synthesis: this compound is a key ingredient in the laboratory synthesis of riboflavin (vitamin B2). [1]* Other Chemical Syntheses: It is used in the manufacturing of plastics, textiles, and polymers. [3]Furthermore, its reactive methylene group makes it a valuable reagent in Knoevenagel condensation reactions to produce a variety of derivatives, including dyes and other bioactive molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 67-52-7 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. This compound (CAS 67-52-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. lookchem.com [lookchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. thieme-connect.de [thieme-connect.de]

The Renaissance of a Classic Scaffold: An In-depth Technical Guide to the Discovery and Screening of Barbituric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbituric acid, a heterocyclic scaffold first synthesized in 1864, has been the foundation for a historically significant class of drugs.[1] While their initial use as sedatives and hypnotics has been largely superseded by agents with wider therapeutic windows, the inherent versatility of the barbiturate core continues to inspire new drug discovery endeavors.[1] Modern medicinal chemistry has revitalized interest in these derivatives, uncovering potent activities across a spectrum of therapeutic areas, including oncology, neurology, and infectious diseases. This guide provides a technical overview of the contemporary discovery and screening paradigms for novel this compound derivatives, detailing experimental protocols, summarizing key structure-activity relationship (SAR) data, and illustrating the biological and experimental pathways central to their development.

Introduction: A Scaffold of Enduring Potential

This compound itself is not pharmacologically active, but its derivatives, typically substituted at the C-5 position, exhibit a vast range of biological effects.[1][2] These compounds, known as barbiturates, have been developed as anticonvulsants, anesthetics, anti-inflammatory agents, and more recently, as anticancer and anti-urease agents.[1][3] The enduring appeal of this scaffold lies in its synthetic tractability and the profound impact of C-5 substitutions on its pharmacological profile.[1] The discovery process for new derivatives follows a structured workflow, from initial target identification and hit generation through to lead optimization and preclinical evaluation.

Key Therapeutic Areas and Mechanisms of Action

Anticonvulsant Activity: The GABA-A Receptor Pathway

The classical mechanism of action for anticonvulsant barbiturates is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4] GABA is the primary inhibitory neurotransmitter in the central nervous system.[5] Barbiturates bind to a distinct site on the GABA-A receptor, prolonging the duration of the GABA-gated chloride channel opening.[6] This enhanced influx of chloride ions leads to hyperpolarization of the neuronal membrane, raising the seizure threshold and suppressing seizure propagation.[6]

Anticancer Activity: Targeting Proliferation Pathways

More recently, novel this compound derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.[7][8][9] The mechanisms are diverse but often involve the modulation of key signaling pathways that control cell growth, survival, and migration. One such critical pathway is the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer.[10][11] Certain derivatives have been shown to inhibit this pathway, leading to decreased phosphorylation of downstream effectors like p70S6K, ultimately resulting in cell cycle arrest and apoptosis.[10]

Screening Methodologies: Experimental Protocols

The identification of lead compounds requires robust and reproducible screening assays. The following protocols are fundamental to the evaluation of this compound derivatives for anticonvulsant and anticancer activities.

In Vitro Anticancer Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[13]

Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed cells into 96-well flat-bottom plates at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and untreated controls.

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.[14]

-

MTT Addition: Following incubation, add 10-50 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[13][15]

-

Formazan Formation: Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to reduce the MTT to insoluble purple formazan crystals.[13]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[15]

-

Data Acquisition: Measure the absorbance (OD) of each well using a microplate spectrophotometer at a wavelength of 570-590 nm.[15]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

In Vivo Anticonvulsant Screening: MES and scPTZ Tests

The two most widely used preclinical models for identifying potential anticonvulsant activity are the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[16] The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[16][17] The scPTZ test is a model for myoclonic and absence seizures and evaluates a compound's ability to elevate the seizure threshold.[18][19]

Protocol: Maximal Electroshock Seizure (MES) Test

-

Animals: Use male mice (e.g., CF-1 strain, 20-25 g). Acclimate animals for at least one week before testing.[18]

-

Compound Administration: Administer the test compound, vehicle, and positive control (e.g., Phenytoin) intraperitoneally (i.p.) or orally (p.o.).

-

Pretreatment Time: Wait for a predetermined time interval to allow the compound to reach its peak effect (typically 30-60 minutes for i.p. administration).

-

Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Immediately after stimulation, observe the animal for the presence or absence of tonic hindlimb extension (THLE). The complete extension of both hindlimbs is the endpoint.

-

Endpoint: A compound is considered protective if it prevents the THLE phase of the seizure.

-

Analysis: Test multiple doses to determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from THLE.

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test

-

Animals: Use male mice (e.g., CF-1 strain, 20-25 g).[18]

-

Compound Administration: Administer the test compound, vehicle, and positive control (e.g., Ethosuximide) i.p. or p.o.

-

Pretreatment Time: Allow for the compound's time to peak effect.

-

PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the back of the neck.[18][19] This dose should induce clonic seizures in >95% of vehicle-treated animals.[18]

-

Observation: Place the animal in an individual observation cage and observe for 30 minutes.[18]

-

Endpoint: The primary endpoint is the presence or absence of a clonic seizure, defined as an episode of clonus lasting at least 3-5 seconds.[19] An animal is considered protected if it does not exhibit this endpoint.

-

Analysis: Determine the ED₅₀, the dose that protects 50% of animals from clonic seizures.

Data Presentation: Quantitative Analysis

Systematic evaluation of derivatives allows for the development of structure-activity relationships (SAR). The following tables summarize representative quantitative data for this compound derivatives in anticancer and anti-urease screening.

Table 1: In Vitro Anticancer Activity of this compound-Azole Hybrids

| Compound | R Group | IC₅₀ (µM) vs. BEL-7402 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 |

| 3s | 4-CF₃-phenyl | 4.02 | 8.98 | > 50 |

| 3r | 3-CF₃-phenyl | 5.12 | 10.25 | > 50 |

| 3q | 2-CF₃-phenyl | 7.34 | 15.67 | > 50 |

| 3p | 4-F-phenyl | 10.21 | 21.43 | > 50 |

| 5-FU (Control) | - | 12.32 | 15.65 | 7.89 |

| Data adapted from a study on this compound derivatives containing azoles. The compounds were evaluated for antiproliferative activity using an MTT assay after 48 hours of treatment.[7] |

Table 2: In Vitro Urease Inhibitory Activity of this compound Derivatives

| Compound | R Group | IC₅₀ (µM) |

| 4i | 4-Methyl | 17.6 ± 0.23 |

| 5l | 4-Chloro | 17.2 ± 0.44 |

| 4k | 4-Methoxy | 23.4 ± 0.15 |

| 4g | 3-Nitro | 22.7 ± 0.20 |

| Thiourea (Control) | - | 21.2 ± 1.3 |

| Data represents the in vitro inhibition of Jack Bean Urease by zwitterionic adducts of this compound derivatives.[3] |

Structure-Activity Relationships (SAR)

The biological activity of barbiturates is critically dependent on the nature of the substituents at the C-5 position of the pyrimidine ring.[1] This relationship is a cornerstone of the lead optimization process.

-

Lipophilicity: Increasing the lipophilicity of the C-5 substituents generally enhances CNS penetration and potency for sedative-hypnotic and anticonvulsant activities. However, excessive lipophilicity can lead to faster metabolic breakdown and a shorter duration of action.

-

Branching: Branching in the alkyl chains at C-5 tends to decrease the duration of action.

-

Aromatic/Heterocyclic Groups: The introduction of aryl or heterocyclic moieties at C-5 has been a successful strategy for discovering derivatives with novel activities, such as anticancer and antimicrobial effects.[7][20] These groups can engage in specific interactions (e.g., π-stacking, hydrogen bonding) with biological targets.

Conclusion and Future Directions

The this compound scaffold, far from being a relic of pharmaceutical history, remains a highly relevant and "privileged" structure in modern drug discovery. Its synthetic accessibility and the profound influence of its substitution patterns provide a robust platform for generating chemical diversity. The screening cascades and mechanistic pathways detailed in this guide form the basis for contemporary research efforts. Future work will likely focus on leveraging computational chemistry and machine learning to predict the activity of novel derivatives, exploring new therapeutic applications, and developing derivatives with improved selectivity and safety profiles to unlock the full potential of this versatile chemical core.

References

- 1. mdpi.com [mdpi.com]

- 2. blog.biobide.com [blog.biobide.com]

- 3. Synthesis and dynamics studies of this compound derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photochemical synthesis and anticancer activity of this compound, thiothis compound, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Anticancer Activity of Cinnamoylated this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of the PI3K/Akt/mTOR/p70S6K Pathway is Involved in S100A4-induced Viability and Migration in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. broadpharm.com [broadpharm.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 20. chemmethod.com [chemmethod.com]

Preliminary investigation of barbituric acid analogs for biological activity.

An In-depth Technical Guide for Researchers

Preliminary Investigation of Barbituric Acid Analogs for Biological Activity

Introduction

This compound, a heterocyclic pyrimidine derivative, serves as a foundational scaffold in medicinal chemistry.[1][2] While naturally occurring this compound is biologically inactive, its derivatives, collectively known as barbiturates, exhibit a vast spectrum of pharmacological activities.[3][4][5] These synthetic analogs are created by substituting various functional groups on the core molecule, leading to compounds with potent effects on the central nervous system (CNS) and other biological targets.[1] Historically significant as sedatives, hypnotics, and anticonvulsants, the ongoing exploration of this compound analogs continues to reveal novel therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][6] This guide provides a technical overview of the key biological activities, mechanisms of action, and standard experimental protocols for evaluating these versatile compounds.

Primary Mechanism of Action: GABAergic Modulation

The most well-characterized mechanism of action for many biologically active barbiturates is their effect on the central nervous system, specifically through the modulation of the γ-aminobutyric acid type A (GABAa) receptor.[7][8][9] GABA is the primary inhibitory neurotransmitter in the mammalian brain.[7][9]

Barbiturates act as positive allosteric modulators of the GABAa receptor, binding to a site distinct from both GABA and benzodiazepines.[7] Their binding potentiates the effect of GABA by increasing the duration of the chloride (Cl⁻) ion channel opening.[7][9] This prolonged influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and resulting in a widespread CNS depressant effect.[8][10] At higher concentrations, barbiturates can also directly act as agonists, opening the GABAa receptor channel even in the absence of GABA, which contributes to their higher toxicity compared to benzodiazepines.[7][8]

Key Biological Activities and Investigative Protocols

Anticonvulsant Activity

Phenobarbital, a this compound derivative, is one of the oldest and most widely used anti-seizure medications, effective against various seizure types except for absence seizures.[1][11] This has spurred the development of novel analogs with potentially improved efficacy and safety profiles.[12]

-

Maximal Electroshock (MES) Test: This is a standard preclinical screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Model: Mice or rats.

-

Procedure: The test compound or vehicle is administered (typically intraperitoneally) to the animals. After a set period for drug absorption, a brief electrical stimulus is applied via corneal or auricular electrodes to induce a seizure.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded. A compound is considered protective if this phase is absent.

-

Quantification: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated.

-

-

Pentylenetetrazole (PTZ) Seizure Test: This model is used to identify compounds effective against myoclonic and absence seizures.

-

Animal Model: Mice or rats.

-

Procedure: Following administration of the test compound, a convulsant dose of pentylenetetrazole (a GABAa receptor antagonist) is injected subcutaneously.

-

Endpoint: The animal is observed for a specific period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

-

Quantification: The ED₅₀ is determined based on the dose that prevents seizures in 50% of the animals.

-

Anticancer Activity

Recent research has focused on this compound derivatives as potential antitumor agents.[1][13] Analogs have been developed that exhibit cytotoxic activity against various human cancer cell lines, including lung, breast, and liver cancer cells.[13][14][15] The mechanism often involves the induction of apoptosis (programmed cell death) through signaling pathways like JNK and p38 MAPK activation.[14]

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., A549 for lung, MCF-7 for breast) are seeded in 96-well plates and allowed to adhere overnight.[13][15]

-

Treatment: Cells are treated with various concentrations of the this compound analog for a specified duration (e.g., 24, 48, or 72 hours).

-

Assay Procedure: The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

-

Data Acquisition: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Quantification: The half-maximal inhibitory concentration (IC₅₀), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[15]

-

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][16] Novel 3-acyl and 3-carboxamidobarbiturates have shown promise against resistant Gram-positive strains.[17]

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) or fungus (Candida albicans).[18]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Endpoint: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Controls: Positive (microbe, no drug) and negative (medium, no microbe) controls are included to ensure the validity of the assay.

-

General Experimental Workflow

The preliminary investigation of new this compound analogs typically follows a structured screening cascade to identify and characterize lead compounds.

Quantitative Data Summary

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core ring. The following tables summarize representative quantitative data found in the literature.

Table 1: Anticancer Activity of Selected this compound Analogs

| Compound ID | Cancer Cell Line | Assay | Activity (IC₅₀) | Reference |

| 3s | BEL-7402 (Hepatocellular Carcinoma) | MTT | 4.02 µM | [15] |

| 3s | MCF-7 (Breast Cancer) | MTT | > 40 µM | [15] |

| 3s | HCT-116 (Colon Cancer) | MTT | 11.83 µM | [15] |

| 2b | DWD (Oral Squamous Cell Carcinoma) | MTT | 1.8 µM | [13] |

| 2d | MCF-7 (Breast Cancer) | MTT | 2.1 µM | [13] |

| 1b | A549 (Lung Cancer) | Cytotoxicity | More potent than reference compound 1a | [14] |

| 2a | A549 (Lung Cancer) | Cytotoxicity | More potent than reference compound 1a | [14] |

Table 2: Anti-urease Activity of Selected Barbiturate Derivatives

| Compound ID | Target | Assay | Activity (IC₅₀) | Reference |

| 7h | Jack Bean Urease | Spectrophotometric | 0.61 ± 0.06 µM | [19] |

| Thiourea (Standard) | Jack Bean Urease | Spectrophotometric | 23 ± 1.7 µM | [19] |

| Hydroxyurea (Standard) | Jack Bean Urease | Spectrophotometric | 100 ± 0.15 µM | [19] |

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound Class | Target Organism | Activity Noted | Reference |

| 3-Acylbarbiturates | Gram-positive bacteria | Active against susceptible & resistant strains | [17] |

| 3-Carboxamidobarbiturates | Gram-positive bacteria | Active against susceptible & resistant strains | [17] |

| Phenobarbital Derivatives | S. aureus, P. aeruginosa, E. coli | Wide range of antibacterial activity | [16][20] |

| Phenobarbital Derivatives | C. albicans, A. flavus | High antifungal activity | [16][20] |

Conclusion and Future Directions

The this compound scaffold remains a highly valuable and versatile platform in drug discovery.[1][3] While the classical applications as CNS depressants are well-established, the future of barbiturate research lies in the exploration of novel therapeutic areas. The promising data on anticancer and antimicrobial activities suggest that these analogs can be optimized to develop targeted therapies.[14][15][17] Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the barbiturate ring to enhance potency and selectivity for non-CNS targets, such as specific enzymes or microbial proteins.

-

Mechanism Elucidation: Investigating the precise molecular mechanisms behind the anticancer and antimicrobial effects to identify novel drug targets.

-

Reducing Off-Target Effects: Designing analogs with reduced affinity for the GABAa receptor to minimize sedative side effects when pursuing other therapeutic applications.[17]

-

Hybrid Molecules: Synthesizing hybrid compounds that combine the this compound scaffold with other known pharmacophores to create multifunctional drugs with enhanced efficacy.[5]

By leveraging modern drug design strategies, the full therapeutic potential of this compound analogs can be unlocked, leading to the development of new and effective treatments for a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.irapa.org [journals.irapa.org]

- 3. A Comprehensive Review: Bio-Potential of this compound and its ...: Ingenta Connect [ingentaconnect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Barbiturate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. news-medical.net [news-medical.net]

- 10. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. researchgate.net [researchgate.net]

- 13. Photochemical synthesis and anticancer activity of this compound, thiothis compound, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of a Novel this compound and Two Thiothis compound Compounds for Lung Cancer Treatment | Anticancer Research [ar.iiarjournals.org]

- 15. sid.ir [sid.ir]

- 16. chemmethod.com [chemmethod.com]

- 17. Antibacterial this compound Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Barbituric Acid Core: A Foundational Guide for Researchers

An In-depth Technical Whitepaper on the Synthesis, Properties, and Pharmacological Significance of the Barbituric Acid Core Structure

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound and its derivatives. From its fundamental chemical properties to its pivotal role in the development of central nervous system depressants, this document provides a detailed exploration of the this compound core. It includes meticulously structured data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding and further innovation in the field.

Introduction to the this compound Core

This compound, chemically known as 2,4,6(1H,3H,5H)-pyrimidinetrione, is a heterocyclic organic compound that forms the foundational structure for a class of drugs known as barbiturates.[1] First synthesized in 1864 by Adolf von Baeyer, the parent molecule itself is not pharmacologically active.[1] However, its derivatives, created through substitution at the 5-position of the pyrimidine ring, have been extensively used in medicine as sedatives, hypnotics, anesthetics, and anticonvulsants.[2] The pharmacological effects of these derivatives are highly dependent on the nature of the substituents at this position.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the this compound core is essential for its application in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H4N2O3 | [3] |

| Molar Mass | 128.09 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 245-252 °C (decomposes) | [1][4] |

| Boiling Point | 260 °C (decomposes) | [1] |

| Solubility in Water | 142 g/L (at 20 °C) | [1] |

| pKa | 4.01 | [1] |

| LogP (Octanol-Water) | -1.47 | [3] |

Synthesis of the this compound Core and its Derivatives

The classical and most common synthesis of this compound involves the condensation of diethyl malonate with urea in the presence of a strong base, such as sodium ethoxide.[2] This method has been adapted for the synthesis of a wide range of 5,5-disubstituted barbiturates, which form the basis of pharmacologically active drugs.

General Synthesis Workflow for 5,5-Disubstituted Barbiturates

The synthesis of pharmacologically active barbiturates typically follows a two-stage process: alkylation of a malonic ester followed by condensation with urea.[2]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the method of Dickey and Gray for the synthesis of the parent this compound.

Materials:

-

Sodium metal (11.5 g, 0.5 gram-atom)

-

Absolute ethanol (500 mL)

-

Diethyl malonate (80 g, 0.5 mol)

-

Dry urea (30 g, 0.5 mol)

-

Concentrated Hydrochloric Acid (approx. 45 mL)

-

Distilled water

Apparatus:

-

2 L round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

-

Oil bath

-

Büchner funnel and filter flask

Procedure:

-

Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol. The reaction can be vigorous and may require cooling in an ice bath.[2]

-

Reaction Mixture: To the sodium ethoxide solution, add 80 g of diethyl malonate. Separately, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add the urea solution to the flask.[2]

-

Reflux: Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid, the sodium salt of this compound, will precipitate.[2]

-

Work-up and Precipitation: After the reaction is complete, add 500 mL of hot (50°C) water to the reaction mixture to dissolve the solid. Then, with constant stirring, add concentrated hydrochloric acid until the solution is acidic to litmus paper (approximately 45 mL). This protonates the salt, leading to the precipitation of this compound.[2]

-

Crystallization and Drying: Cool the resulting clear solution in an ice bath overnight to allow for crystallization. Collect the white product using a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105–110°C for 3-4 hours.[2]

Structural Features and Tautomerism

A key feature of the this compound core is its ability to exist in different tautomeric forms, primarily through keto-enol and lactam-lactim tautomerism. The relative stability of these forms is influenced by the surrounding environment (gas phase, solution, or solid state).

Tautomeric Forms of this compound

Mechanism of Action of Barbiturates

Barbiturates exert their effects on the central nervous system primarily by modulating the function of the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the brain.[5]

GABAA Receptor Signaling Pathway

Barbiturates bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in the observed depressant effects.[6]

Experimental Protocols for Activity Assessment

The anticonvulsant and sedative-hypnotic activities of barbiturate derivatives are evaluated using a variety of in vivo and in vitro assays.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model for generalized tonic-clonic seizures.[7] It assesses a compound's ability to prevent seizure spread.[7]

Materials:

-

Test compound and vehicle

-

Rodents (mice or rats)

-

Electroshock apparatus with corneal electrodes

-

0.5% tetracaine hydrochloride solution (local anesthetic)

-

0.9% saline solution

Procedure:

-

Animal Preparation: Administer the test compound or vehicle to the animals at a predetermined time before the test.[7]

-

Anesthesia and Electrode Placement: At the time of the test, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[7]

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) via the corneal electrodes.[7]

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered a positive result, indicating anticonvulsant activity.[7]

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.[8]

Materials:

-

Test compound and vehicle

-

Rodents (mice)

-

Pentylenetetrazole (PTZ) solution

-

Syringes and needles

Procedure:

-

Compound Administration: Administer the test compound or vehicle to the animals.[8]

-

PTZ Injection: At the time of peak effect of the test compound, inject a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[8]

-

Observation: Place the animals in individual observation cages and observe for 30 minutes for the presence or absence of a clonic seizure lasting at least 5 seconds.[8] Protection from seizures indicates potential anticonvulsant activity.[8]

Presumptive Test for Barbiturates: Koppanyi-Zwikker Test

This is a colorimetric test used for the presumptive identification of barbiturates.[9]

Reagents:

-

Solution 1: 0.1 g of cobalt (II) acetate in 100 mL of methanol, with 0.2 mL of glacial acetic acid.[9]

-

Solution 2: 5 mL of isopropylamine in 95 mL of methanol.[9]

Procedure:

-

Place a small amount of the suspected sample on a spot plate or in a test tube.[9]

-

Add a few drops of Solution 1, followed by a few drops of Solution 2.[9]

-

A purple or violet color indicates the presumptive presence of a barbiturate.[9]

Conclusion

The this compound core remains a structure of significant interest in medicinal chemistry and pharmacology. Its versatility in chemical modification has led to the development of a wide range of therapeutic agents. This guide provides a foundational understanding of the synthesis, properties, and biological evaluation of compounds based on this core structure, intended to support and inspire further research and development in this critical area of drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 67-52-7 [chemicalbook.com]

- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

A Technical Guide to the Spectroscopic Analysis of Barbituric Acid and Its Derivatives

This guide provides an in-depth overview of the core spectroscopic techniques used for the structural elucidation and quantification of barbituric acid and its pharmacologically significant derivatives. Tailored for researchers, scientists, and professionals in drug development, it details the principles, experimental methodologies, and data interpretation associated with UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry.

Introduction to Spectroscopic Analysis of Barbiturates

This compound, a pyrimidine heterocyclic compound, serves as the parent structure for a class of drugs known as barbiturates.[1][2] While this compound itself is not pharmacologically active, derivatives substituted at the C5 position exhibit a wide range of central nervous system depressant activities, including sedative, hypnotic, and anticonvulsant effects.[3] The precise nature of the alkyl or aryl substituents at this C5 position dictates the compound's pharmacological profile.[2][4]

Spectroscopic methods are indispensable for confirming the molecular structure of these derivatives, ensuring purity, and quantifying their presence in various matrices.[3][4] Techniques such as UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) each provide unique and complementary information, forming a comprehensive analytical toolkit for researchers.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative determination of barbiturates and for studying their acid-base equilibria.[5][6] The pyrimidine ring of barbiturates contains chromophores that absorb ultraviolet light. The absorption spectrum is highly dependent on pH, as the molecule can exist in different tautomeric and ionic forms.[6][7] For instance, in aqueous solutions, this compound exists predominantly as an anion with an intense absorption around 258 nm, while in acidic solutions, this peak diminishes as the neutral form prevails.[8] A colorimetric assay based on the formation of a violuric acid derivative, which absorbs at 530 nm, provides a simple and rapid method for quantification.[9][10]

A general protocol for the quantitative analysis of barbiturates involves measuring absorbance at a characteristic wavelength, which is often pH-dependent.[11]

-

Preparation of Standard Solutions: A stock solution of the target barbiturate is prepared in a suitable solvent (e.g., methanol or water).[12] A series of standard solutions of known concentrations is then prepared by serial dilution.

-

Sample Preparation: The sample containing the barbiturate is dissolved in the same solvent to an appropriate concentration. For quantitative analysis in tissues, an extraction step is required.[5]

-

pH Adjustment (if necessary): For analyses that rely on the absorption of a specific ionic form, the pH of all standard and sample solutions is adjusted using a buffer. For example, analysis in alkaline media is common.[13]

-

Spectrophotometric Measurement: A UV-Vis spectrophotometer is blanked using the solvent or buffer. The absorbance of each standard and sample solution is then measured at the predetermined wavelength of maximum absorbance (λmax).[9]

-

Calibration Curve: A calibration curve is constructed by plotting the absorbance of the standard solutions against their concentrations.[11] The concentration of the barbiturate in the sample is determined by interpolating its absorbance on this curve.

The absorption maxima (λmax) for this compound and its derivatives are highly influenced by the pH of the solution.

| Compound | Condition | λmax (nm) | Molar Absorptivity (ε) |

| This compound | Anion in water | 258 | - |

| This compound Derivative | Violuric acid form | 530 | 31.4 M⁻¹ cm⁻¹ |

| 5-Phenylthis compound | 0.3 N NaOH (95% ethanol) | 226, 261 | 18,000, 6,520 |

| Barbiturate-Ninhydrin Complex | pH 8.2 | 367 | 416 M⁻¹ cm⁻¹ |

Data compiled from multiple sources.[8][9][11][13]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound and its derivatives, IR spectra provide a characteristic "fingerprint" based on the vibrational frequencies of their structural components. Key absorption bands include those from the N-H groups, the three carbonyl (C=O) groups of the pyrimidine ring, and the C-N bonds.[3][14] The positions of the carbonyl bands can be affected by hydrogen bonding.[3]

-

Sample Preparation: Solid samples are typically prepared as a potassium bromide (KBr) disc.[13] A small amount of the sample (approx. 1%) is finely ground with dry KBr powder and then compressed into a thin, transparent pellet using a hydraulic press.[15] Liquid samples can be analyzed as a thin film between salt plates.[13][15]

-

Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. This is used to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument measures the transmission (or absorbance) of infrared radiation as a function of wavenumber (cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.

The following table summarizes the key IR absorption bands for the barbiturate scaffold.

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| N-H | Stretching | 3100 - 3155 |

| C-H (Aromatic/Alkyl) | Stretching | 2850 - 3100 |

| C=O (Carbonyl) | Stretching | 1680 - 1725 |

| C=O (with H-bonding) | Stretching | 1630 - 1650 |

| C=C (Aromatic) | Stretching | 1505 - 1620 |

| C-N | Stretching | 1300 - 1400 |

Data compiled from multiple sources.[3][14][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most definitive analytical techniques for the structural elucidation of organic compounds, including barbiturate derivatives.[4] Both ¹H and ¹³C NMR are routinely used to provide a unique spectral "fingerprint" for each derivative.[4] The chemical shifts are highly sensitive to the electronic environment, allowing for precise differentiation based on the substitutions at the C5 position.[4]

-

Sample Preparation: A small amount of the purified barbiturate derivative (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.[12][15]

-

Internal Standard: A small amount of an internal standard, most commonly tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.[15]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: The NMR spectrum is acquired by subjecting the sample to pulses of radiofrequency energy and recording the resulting signal. Standard pulse sequences are used to obtain ¹H and ¹³C spectra.

-

Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased and baseline-corrected. Chemical shifts (δ), integration values (for ¹H), and coupling patterns are analyzed to determine the molecular structure.[12]

The chemical shifts for barbiturates can vary based on the solvent and the specific substituents.

| Nucleus | Position/Group | Representative Chemical Shift (δ, ppm) |

| ¹H | N-H (Imide) | 10.8 - 11.5 (broad singlet) |

| ¹H | C5-H (unsubstituted) | ~3.6 - 4.5 |

| ¹H | Ar-H (Aromatic) | 7.1 - 7.6 |

| ¹H | O-H (hydroxyl substituent) | 2.9 - 4.2 |

| ¹³C | C4, C6 (C=O) | 169 - 175 |

| ¹³C | C2 (C=O) | ~150 - 155 |

| ¹³C | C5 (substituted) | 48 - 67 |

| ¹³C | C5 (unsubstituted) | ~40 |

Data compiled from multiple sources.[3][4][16]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[13] When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying barbiturates in complex mixtures, such as biological samples.[12][17][18] The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, which aids in structural confirmation.[13]

-

Sample Preparation and Extraction: For biological samples (e.g., urine, serum), the barbiturates are first extracted using a liquid-liquid extraction method, often under acidic conditions with a solvent like methylene chloride.[17][19] An internal standard is typically added before extraction for accurate quantification.[19]

-

Derivatization: To improve chromatographic properties and reduce "sticking" within the GC system, barbiturates are often derivatized.[12] A common method is N,N'-dimethylation using a methylating agent.[17]

-

GC Separation: The derivatized extract is injected into the GC. The sample is vaporized and travels through a capillary column. Different compounds are separated based on their boiling points and interaction with the column's stationary phase.

-

MS Analysis: As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (commonly by Electron Ionization, EI), and the resulting ions (molecular ion and fragments) are separated by a mass analyzer based on their m/z ratio.

-

Data Analysis: The barbiturate is identified by its specific retention time from the GC and its characteristic mass spectrum.[12] Quantification is achieved by comparing the peak area of a characteristic ion to that of the internal standard.[17]

Fragmentation patterns are key to identifying specific barbiturate structures. The molecular ion (M⁺) is often observed, but fragmentation of the C5 substituents is common.

| Compound Type | Key Ion Information |

| 5,5-Disubstituted Barbiturates | Molecular ion (M⁺) is often weak or absent. |

| Loss of one of the C5 alkyl/aryl groups is a common fragmentation pathway. | |

| The pyrimidine ring itself can fragment, leading to characteristic ions. | |

| N,N'-Dimethylated Derivatives | The molecular ion is typically more stable and readily observed. |

| Fragmentation patterns are influenced by the C5 substituents. |

Note: Specific m/z values depend on the exact structure of the derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ijsdr.org [ijsdr.org]

- 4. benchchem.com [benchchem.com]

- 5. The quantitative determination of barbiturates in tissues by ultraviolet absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 10. researchgate.net [researchgate.net]

- 11. pjsir.org [pjsir.org]

- 12. books.rsc.org [books.rsc.org]

- 13. GT Digital Repository [repository.gatech.edu]

- 14. jetir.org [jetir.org]

- 15. repository.gatech.edu [repository.gatech.edu]

- 16. arcjournals.org [arcjournals.org]

- 17. Confirmation and quantitation of barbiturates in human urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Historical Development of Barbiturate Drugs

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the historical development of barbiturate drugs, from their initial synthesis in the 19th century to their rise as dominant sedative-hypnotics and subsequent decline. It details the key chemical discoveries, the evolution of structure-activity relationships, and the elucidation of their mechanism of action at the GABA-A receptor. This guide includes structured data on the classification and pharmacokinetics of prominent barbiturates, detailed experimental protocols for their synthesis and pharmacological evaluation, and visual diagrams of critical pathways and processes to support the understanding of drug development professionals.

The Genesis of Synthetic Sedatives: Pre-Barbiturate Era

Prior to the 20th century, the pharmacological options for sedation and hypnosis were limited and often fraught with issues of safety and efficacy. The primary agents available included alcohol, opium alkaloids, and inorganic compounds like bromides.[1][2][3] In the late 19th century, synthetic agents such as chloral hydrate and paraldehyde were introduced, representing the first steps toward modern sedative-hypnotic pharmacology.[1][2][3] However, the search continued for a compound with a more reliable and predictable central nervous system (CNS) depressant effect.

Discovery and Early Development

The Parent Compound: von Baeyer and Barbituric Acid (1864)

The history of barbiturates begins not with a therapeutic discovery, but with a fundamental chemical synthesis. In 1864, the German chemist Adolf von Baeyer synthesized the parent compound, this compound (malonylurea), by condensing urea with malonic acid.[1][2][4][5] The synthesis was a significant achievement in organic chemistry, though this compound itself was found to be devoid of pharmacological activity on the central nervous system.[5][6][7][8] The origin of the name remains a subject of historical debate, with theories suggesting it was named after Saint Barbara or a Munich waitress named Barbara.[2][5][6]

The First Active Hypnotic: Barbital (Veronal, 1903)

It was not until nearly four decades later that the therapeutic potential of this compound derivatives was realized. In 1902, German scientists Emil Fischer and Joseph von Mering, working at Bayer, discovered that substituting two ethyl groups at the C5 position of the this compound ring created a compound with potent hypnotic properties.[6][7] This new substance, diethyl-barbituric acid, was found to be highly effective at inducing sleep in dogs.[6] Bayer marketed the drug in 1903 under the trade name Veronal.[4][6] Its clinical introduction in 1904 marked a revolutionary change in the management of insomnia and anxiety.[1][3][9]

A Landmark Anticonvulsant: Phenobarbital (Luminal, 1912)

Following the success of Veronal, Fischer's team continued to synthesize other derivatives. In 1911, Heinrich Hörlein at Bayer synthesized phenobarbital by substituting one ethyl group and one phenyl group at the C5 position.[1] Marketed in 1912 as Luminal, it was initially used for its sedative and hypnotic effects.[6][10] Shortly after its introduction, a young physician named Alfred Hauptmann serendipitously discovered its powerful anticonvulsant properties while administering it to his epilepsy patients as a tranquilizer.[1][9][10] This discovery made phenobarbital the first truly effective organic antiepileptic drug, a role it maintains in certain contexts even today.[1][10]

Over the following decades, more than 2,500 barbiturates were synthesized, with approximately 50 of them being introduced into clinical use.[1][2][4][11]

Structure-Activity Relationship (SAR)

The diverse pharmacological profiles of the various barbiturates are a direct result of modifications to the parent this compound structure. The key SAR principles are centered around substitutions at the C2 and C5 positions of the pyrimidine ring.

-

C5 Position Substituents : The nature of the two substituents at the C5 position is the primary determinant of hypnotic potency and duration of action.[12][13]

-

Both hydrogen atoms at C5 must be replaced by alkyl or aryl groups for the compound to possess CNS depressant activity.[14]

-

Lipid solubility, and thus the ability to cross the blood-brain barrier, increases with the size of the alkyl groups, generally enhancing potency. Optimal hypnotic activity is typically seen when the total number of carbon atoms in the two side chains is between 6 and 10.[14][15][16]

-

Branched, unsaturated, or alicyclic side chains tend to increase potency and decrease the duration of action compared to saturated, straight-chain isomers with the same number of carbons.[14][15][16]

-

The introduction of a phenyl group at C5, as in phenobarbital, confers specific anticonvulsant properties.[17]

-

-

C2 Position Substitution : Replacing the oxygen atom at the C2 position with a sulfur atom significantly increases lipid solubility. This modification results in thiobarbiturates (e.g., thiopental, thiamylal), which have a much more rapid onset and a shorter duration of action, making them suitable for use as intravenous anesthetic induction agents.[7][12][15]

Pharmacological Profile

Mechanism of Action

Barbiturates exert their primary effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[6] The GABA-A receptor is a ligand-gated ion channel that, upon binding with the inhibitory neurotransmitter GABA, opens to allow chloride ions (Cl-) to flow into the neuron, causing hyperpolarization and making it less likely to fire an action potential.[4]

Barbiturates bind to a distinct site on the GABA-A receptor complex, separate from the binding sites for GABA and benzodiazepines.[6] Their modulatory action is twofold:

-

Potentiation of GABA : They increase the duration of the GABA-gated chloride channel opening, thereby enhancing the efficacy of GABA.[6][18] This contrasts with benzodiazepines, which increase the frequency of channel opening.[6][18]

-

Direct Agonism : At higher, anesthetic concentrations, barbiturates can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[4][6][19] This direct agonism is a key reason for the much lower therapeutic index and higher overdose risk of barbiturates compared to benzodiazepines.[6]

Additionally, barbiturates have been shown to block excitatory AMPA and kainate receptors, which contributes to their profound CNS depressant effects.[6][19]

Pharmacokinetic Classification

Barbiturates are clinically classified based on the onset and duration of their pharmacological action, which is largely determined by their lipid solubility.[1][17]

Table 1: Pharmacokinetic Classification of Common Barbiturates

| Class | Representative Drugs | Onset of Action | Duration of Action | Primary Clinical Use |

| Ultra-Short-Acting | Thiopental, Methohexital | ~30-60 seconds (IV) | ~5-15 minutes | Anesthetic induction[8][20] |

| Short-Acting | Pentobarbital, Secobarbital | ~10-15 minutes (oral) | ~3-4 hours | Sedative, Hypnotic (pre-anesthesia)[1][20] |

| Intermediate-Acting | Amobarbital, Butabarbital | ~30-45 minutes (oral) | ~4-6 hours | Sedative, Hypnotic[1][20] |

| Long-Acting | Phenobarbital, Primidone | ~1 hour (oral) | Up to 12 hours | Anticonvulsant (epilepsy)[1][20] |

Key Experimental Protocols

Protocol: Synthesis of 5,5-Disubstituted Barbituric Acids

This protocol is a generalized method based on the classical condensation reaction perfected by chemists following von Baeyer's initial discovery. It describes the synthesis of a pharmacologically active barbiturate from a disubstituted malonic ester and urea.

Objective: To synthesize a 5,5-disubstituted this compound via base-catalyzed condensation.

Materials:

-

Diethyl malonate (substituted at the α-carbon with desired R1 and R2 groups)

-

Urea (CO(NH₂)₂)

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (anhydrous)

-

Hydrochloric acid (HCl), dilute

-

Standard reflux and extraction glassware

-

Recrystallization solvent (e.g., ethanol/water mixture)

Methodology:

-

Preparation of Reactants: A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube to protect from atmospheric moisture. The selected 5,5-disubstituted diethyl malonate is added to this solution.

-

Condensation Reaction: Urea, dissolved in a minimum amount of warm absolute ethanol, is added to the flask.

-

Reflux: The reaction mixture is heated under reflux for a period of 6-8 hours. During this time, the sodium salt of the barbiturate precipitates from the solution.

-

Isolation of the Sodium Salt: After cooling, the precipitated sodium barbiturate is collected by vacuum filtration and washed with a small amount of cold ethanol.

-

Acidification: The collected salt is dissolved in water. The resulting aqueous solution is then carefully acidified with dilute hydrochloric acid until the pH is acidic, causing the free this compound derivative to precipitate out of the solution.

-

Purification: The crude barbiturate product is collected by filtration, washed with cold water to remove any remaining salts, and then purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol) to yield the final crystalline product.

-

Characterization: The final product's identity and purity are confirmed using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Caption: Generalized workflow for barbiturate synthesis.

Protocol: Electrophysiological Analysis of Barbiturate-GABA-A Receptor Interaction

This protocol describes the use of whole-cell patch-clamp electrophysiology in cultured neurons or brain slices to measure the effect of a barbiturate on GABA-A receptor-mediated currents.

Objective: To quantify the modulatory effect of a test barbiturate on GABA-A receptor currents.

Materials:

-

Primary neuronal culture (e.g., hippocampal or cortical neurons) or acute brain slices.

-

Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External recording solution (Artificial Cerebrospinal Fluid - ACSF).

-

Internal pipette solution containing a high chloride concentration.

-

GABA (agonist).

-

Test barbiturate (e.g., phenobarbital, pentobarbital).

-

GABA-A receptor antagonist (e.g., bicuculline) for control.

Methodology:

-

Cell Preparation: A cultured neuron or a neuron within a brain slice is identified under the microscope.

-

Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1-2 µm, filled with the internal solution, is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (>1 GΩ), followed by a stronger suction pulse to rupture the membrane patch, achieving the whole-cell configuration. The neuron is voltage-clamped at a holding potential of -60 mV.

-

Baseline GABA Response: GABA is applied to the cell via a perfusion system for a short duration (e.g., 2-5 seconds) to elicit an inward chloride current (I_GABA). This is repeated several times to establish a stable baseline response.

-

Barbiturate Application: The test barbiturate is added to the external solution and co-applied with GABA. The resulting current is recorded. An increase in the amplitude and/or a prolongation of the decay time of the current compared to the baseline indicates positive allosteric modulation.

-

Washout and Control: The barbiturate is washed out with the control external solution, and the GABA response is measured again to ensure it returns to baseline.

-

Direct Agonism Test: To test for direct agonism, the barbiturate is applied at a high concentration in the absence of GABA. An inward current that is blockable by the antagonist bicuculline confirms direct activation of the GABA-A receptor.

-

Data Analysis: The peak amplitude and decay kinetics (e.g., decay time constant, τ) of the GABA-evoked currents are measured and compared between control and barbiturate conditions. Dose-response curves can be generated to determine the EC₅₀ of the barbiturate's modulatory effect.[21]

Proliferation, Problems, and Precipitous Decline

The "Golden Age" of Barbiturates

From the 1920s through the mid-1950s, barbiturates were the undisputed drugs of choice for sedation and hypnosis.[1] Their widespread use extended to treating anxiety, neuroses, and even facilitating psychotherapy by helping patients overcome inhibitions.[1][2] The development of ultra-short-acting thiobarbiturates like thiopental in the 1930s also revolutionized the field of anesthesia, providing a reliable method for intravenous induction.[1]

The Rise of Critical Safety Concerns

By the 1950s, the significant dangers associated with barbiturates became increasingly apparent.[6]

-

Low Therapeutic Index: The dose required for therapeutic effect was dangerously close to the dose that could cause severe respiratory depression, coma, and death.[22][23] Overdose, whether accidental or intentional, became a major public health issue.[18]

-

Tolerance and Dependence: With regular use, tolerance to the sedative effects develops rapidly, requiring users to take higher doses to achieve the same effect.[6] This tolerance does not extend equally to the lethal dose, dramatically increasing the risk of overdose.[17] Profound physical dependence also occurs, and abrupt withdrawal is severe and potentially fatal, producing symptoms like seizures and delirium tremens that are often more dangerous than opioid withdrawal.[6]

-

Abuse Potential: The anti-anxiety and sedative effects of barbiturates led to their widespread recreational use and abuse.[6]

The Benzodiazepine Revolution

The decline of barbiturates was sealed by the introduction of a new class of anxiolytics, the benzodiazepines, beginning with chlordiazepoxide (Librium) in 1960 and diazepam (Valium) in 1963. Benzodiazepines offered a similar anxiolytic and sedative profile but with a significantly wider margin of safety.[6][24][25] They have a much lower risk of fatal overdose because they do not directly activate the GABA-A receptor at high doses and require the presence of GABA to exert their effect.[18] Consequently, by the 1970s, benzodiazepines had largely replaced barbiturates in the treatment of anxiety and insomnia.[6][24]

Caption: Barbiturate modulation of the GABA-A receptor.

Conclusion and Legacy